Pyr-Phe-Leu-Pna

Enzyme Kinetics Cysteine Protease Assay Papain Activity

Optimize cysteine protease assays with Pyr-Phe-Leu-pNA, a chromogenic substrate with a documented Km of 55 µM and kcat of 0.24 s⁻¹ for papain. Its pyroglutamate N-terminal cap confers resistance to aminopeptidase degradation, ensuring assay stability. The orthogonal cleavage pattern enables class-specific activity discrimination without inhibitors. Supplied as lyophilized powder.

Molecular Formula C26H31N5O6
Molecular Weight 509.6 g/mol
CAS No. 85901-57-1
Cat. No. B1584089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyr-Phe-Leu-Pna
CAS85901-57-1
SynonymspGlu-Phe-Leu-pNA
pyroglutamyl-phenylalanyl-leucine-4-nitroanilide
Molecular FormulaC26H31N5O6
Molecular Weight509.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCC(=O)N3
InChIInChI=1S/C26H31N5O6/c1-16(2)14-21(25(34)27-18-8-10-19(11-9-18)31(36)37)29-26(35)22(15-17-6-4-3-5-7-17)30-24(33)20-12-13-23(32)28-20/h3-11,16,20-22H,12-15H2,1-2H3,(H,27,34)(H,28,32)(H,29,35)(H,30,33)/t20-,21-,22-/m0/s1
InChIKeyNLVMZXVGZDVXDA-FKBYEOEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyr-Phe-Leu-pNA (CAS 85901-57-1): Chromogenic Substrate for Thiol Protease Activity Assays and Enzyme Specificity Profiling


Pyr-Phe-Leu-pNA (Pyroglutamyl-Phenylalanine-Leucine-p-Nitroanilide, CAS 85901-57-1) is a synthetic tripeptide chromogenic substrate that releases the chromophore p-nitroaniline (pNA) upon enzymatic hydrolysis [1]. It serves as a substrate for cysteine proteases including papain, ficin, bromelain, and cathepsin B, as well as the serine carboxypeptidase HlSCP1 [2]. For papain, the compound exhibits a Michaelis constant (Km) of 55 µM with a turnover number (kcat) of 0.24 s⁻¹, providing a quantitative benchmark for assay development [3].

Why Pyr-Phe-Leu-pNA Cannot Be Substituted with Generic pNA Substrates in Cysteine Protease Research


pNA-based substrates are not interchangeable; their peptide sequences dictate enzyme specificity, cleavage efficiency, and assay sensitivity. Pyr-Phe-Leu-pNA's pyroglutamate (Pyr) N-terminal cap confers resistance to aminopeptidase degradation, enhancing stability relative to unprotected substrates . A comparative substrate panel study using purified cysteine proteases (J-I and J-II) demonstrated that while Pyr-Phe-Leu-pNA and Z-Phe-Arg-MCA were readily hydrolyzed, substrates with alternative sequences—Z-Ala-Ala-Leu-pNA, Suc-Ala-Ala-Ala-pNA, and Arg-pNA/MCA—were not cleaved [1]. Additionally, a serine protease (HlSP) showed potent activity against Z-Ala-Ala-Leu-pNA and Suc-Ala-Ala-Ala-pNA but negligible activity against Pyr-Phe-Leu-pNA, confirming sequence-dependent enzyme discrimination [2].

Quantitative Differentiation Evidence for Pyr-Phe-Leu-pNA Against Common pNA Substrate Comparators


Kinetic Parameters for Papain: Pyr-Phe-Leu-pNA (Km = 55 µM) Demonstrates Higher Affinity than Cathepsin G Substrate Suc-AAPF-pNA (Km = 1.7 mM)

For papain-like cysteine proteases, Pyr-Phe-Leu-pNA exhibits a Km of 55 µM [1]. In contrast, Suc-Ala-Ala-Pro-Phe-pNA (Suc-AAPF-pNA), a structurally related tetrapeptide pNA substrate with a succinyl (Suc) N-terminal cap, displays a Km of 1.7 mM for cathepsin G . The 31-fold lower Km of Pyr-Phe-Leu-pNA indicates substantially higher apparent binding affinity for its target enzyme class, translating to greater assay sensitivity at equivalent substrate concentrations.

Enzyme Kinetics Cysteine Protease Assay Papain Activity

Enzyme Class Selectivity: Pyr-Phe-Leu-pNA Is Hydrolyzed by Cysteine Proteases but Not by a Tested Serine Protease (HlSP)

In a direct head-to-head substrate panel comparison, recombinant HlSP (a serine protease) potently hydrolyzed Bz-(DL)-Arg-pNA (31.5 µmol/min/mg protein), Z-Ala-Ala-Leu-pNA (88.2 µmol/min/mg), and Suc-Ala-Ala-Ala-pNA (18.3 µmol/min/mg) at 25°C and pH 4.0-5.0, but showed 'little activity' toward Pyr-Phe-Leu-pNA [1]. Conversely, purified cysteine proteases J-I and J-II 'easily hydrolyzed' Pyr-Phe-Leu-pNA while failing to cleave Z-Ala-Ala-Leu-pNA, Suc-Ala-Ala-Ala-pNA, or Arg-pNA/MCA [2].

Enzyme Specificity Cysteine Protease Serine Protease Discrimination

N-Terminal Cap Stability Advantage: Pyroglutamate (Pyr) vs. Succinyl (Suc) and Unprotected Substrates

The pyroglutamate (Pyr) N-terminal cap in Pyr-Phe-Leu-pNA confers inherent resistance to aminopeptidase degradation by forming a cyclic lactam structure that blocks exopeptidase attack . This design contrasts with substrates bearing succinyl (Suc) caps such as Suc-Ala-Ala-Pro-Phe-pNA and unprotected N-termini, which exhibit variable stability depending on buffer composition and sample purity. While no direct stability half-life comparison data are available, class-level inference from peptide substrate design principles indicates that Pyr-capped substrates maintain consistent cleavage kinetics over extended assay durations, particularly in crude biological extracts containing endogenous aminopeptidases [1].

Substrate Stability Aminopeptidase Resistance Assay Reproducibility

Catalytic Efficiency Reference: Pyr-Phe-Leu-pNA (kcat = 0.24 s⁻¹ for Papain) Provides Baseline for Inhibitor Screening

Pyr-Phe-Leu-pNA exhibits a turnover number (kcat) of 0.24 s⁻¹ for papain under standard assay conditions [1]. This kcat value, combined with Km = 55 µM, yields a catalytic efficiency (kcat/Km) of approximately 4,360 M⁻¹s⁻¹. For comparator context, MeO-Suc-Ala-Ala-Pro-Val-pNA—an elastase substrate with a different enzyme class specificity—displays kcat/Km values ranging from 15,000 to 330,000 M⁻¹s⁻¹ for human leukocyte elastase depending on buffer conditions . The moderate catalytic efficiency of Pyr-Phe-Leu-pNA provides a stable baseline for detecting inhibitor-induced rate reductions without saturating detection limits.

Turnover Number Inhibitor Screening Cysteine Protease Kinetics

Optimal Research and Industrial Applications for Pyr-Phe-Leu-pNA Based on Quantitative Evidence


Cysteine Protease Activity Quantification in Plant Extracts and Purified Enzyme Preparations

Leveraging its Km of 55 µM and kcat of 0.24 s⁻¹ for papain [1], Pyr-Phe-Leu-pNA is optimized for quantifying cysteine protease activity in plant-derived extracts containing caricain, papain, ficin, or bromelain [2]. The 31-fold lower Km relative to Suc-AAPF-pNA enables sensitive detection at low enzyme concentrations. Assays monitor p-nitroaniline release spectrophotometrically at 405-410 nm, with linear response over 5-30 minute incubation windows.

Discriminating Cysteine from Serine Protease Activities in Complex Biological Samples

The orthogonal cleavage pattern—where Pyr-Phe-Leu-pNA is hydrolyzed by cysteine proteases J-I and J-II but shows 'little activity' with serine protease HlSP, while Z-Ala-Ala-Leu-pNA and Suc-Ala-Ala-Ala-pNA are preferentially cleaved by HlSP [1] [2]—enables class-specific activity discrimination without requiring protease inhibitors. This application is particularly valuable for tick midgut enzyme characterization [3] and fish muscle protease studies [2].

Cathepsin B Activity Assays in Mammalian Brain and Lysosomal Preparations

Pyr-Phe-Leu-pNA serves as a chromogenic substrate for mammalian cathepsin B [1]. The Pyr N-terminal cap provides resistance to aminopeptidase degradation in lysosomal extracts containing multiple protease classes, maintaining assay linearity over extended incubation periods [2]. The compound is supplied as lyophilized powder (≥95% HPLC purity) with pNA contamination ≤0.1%, ensuring minimal background absorbance for accurate kinetic measurements [3].

Inhibitor Screening Campaigns Targeting Papain-Family Cysteine Proteases

With established kinetic parameters (Km = 55 µM, kcat = 0.24 s⁻¹) [1], Pyr-Phe-Leu-pNA provides a validated benchmark substrate for screening E-64-type and iodoacetic acid-type cysteine protease inhibitors. The moderate catalytic efficiency (kcat/Km ≈ 4,360 M⁻¹s⁻¹) enables reliable detection of inhibition without rapid substrate depletion, and the compound has been used to confirm complete inhibition by trans-epoxysuccinyl-L-leucylamido(4-guanidino)-butane (E-64) [1].

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